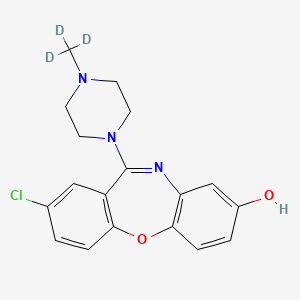

Iopromide-d3

Vue d'ensemble

Description

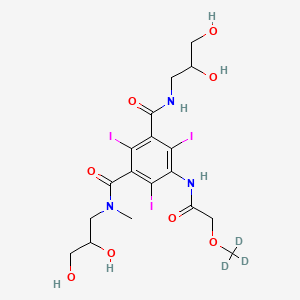

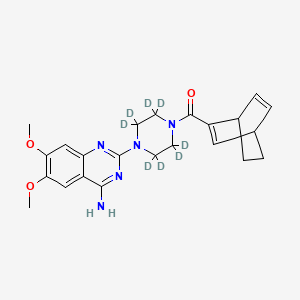

Iopromide-d3: is a deuterated form of iopromide, an iodinated contrast medium used in X-ray imaging. The deuterium isotope in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal reference. This compound is a colorless crystalline solid that dissolves easily in water but not in ethanol or chloroform .

Mécanisme D'action

Target of Action

Iopromide-d3, a deuterium-labeled variant of Iopromide , is primarily used as a contrast agent in various types of imaging tests such as angiography and contrast computed tomography (CT) imaging tests . The primary target of this compound is the blood vessels in the path of the contrast agent .

Mode of Action

This compound functions by opacifying blood vessels in its flow path . This opacification allows for the radiographic visualization of internal structures until significant hemodilution occurs . The compound interacts with its targets, the blood vessels, and causes changes that allow these structures to be visualized more clearly in imaging tests .

Biochemical Pathways

It is known that the compound works by opacifying blood vessels, which suggests that it may interact with biochemical pathways related to blood flow and vessel permeability .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Iopromide. The compound is distributed with a volume of distribution at steady state (Vdss) of 16 L . It is excreted primarily through the urine, with 97% of the drug being excreted unchanged . The time to peak intravascular contrast enhancement is between 15 to 120 seconds after bolus injection .

Result of Action

The primary result of this compound’s action is the opacification of blood vessels, which allows for improved visualization of internal structures in imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.

Analyse Biochimique

Biochemical Properties

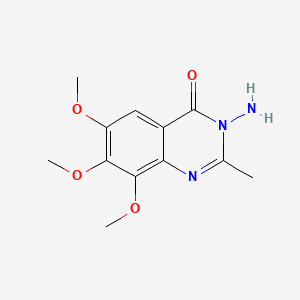

Iopromide-d3, like Iopromide, contains three different substituents on the triodinated benzene ring . This structure allows it to exhibit low osmolality and viscosity in aqueous solutions of high concentrations . It has been shown to have remarkably low intravenous toxicity in mice and rats . The interaction of Iopromide with proteins and membranes was found to be considerably low due to its hydrophilicity .

Cellular Effects

This compound functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs . Although Iopromide can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently, it is still deemed to have a favorable safety profile .

Molecular Mechanism

This compound, similar to Iopromide, does not undergo significant metabolism, deiodination, or biotransformation . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .

Temporal Effects in Laboratory Settings

The degradation of Iopromide in a non-standardized laboratory-scale river water–sediment system was described with a half-life of 4.4–4.7 days, occurring after an acclimation phase of three weeks . This suggests that this compound may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of Iopromide after selective peripheral and cerebral arterial injections in rats were demonstrated to be very moderate at high dosages . Given the structural similarity, this compound is likely to exhibit similar dosage effects in animal models.

Metabolic Pathways

This compound, like Iopromide, does not undergo significant metabolism, deiodination, or biotransformation . It is excreted predominantly by the renal route .

Transport and Distribution

This compound, similar to Iopromide, is a low osmolar, non-ionic X-ray contrast agent for intravascular administration . This suggests that it is transported and distributed within cells and tissues via the bloodstream.

Méthodes De Préparation

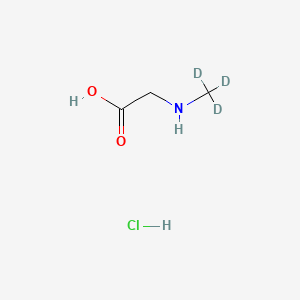

Synthetic Routes and Reaction Conditions: The preparation of iopromide-d3 is similar to that of ordinary iopromide, with the key difference being the use of reagents or solvents containing deuterium isotopes. A typical preparation method involves the reaction of deuterated bromoacetic acid ester with ordinary iopromide .

Industrial Production Methods: Industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium isotopes and the purity of the final product. The compound is typically stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Iopromide-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of iodinated by-products.

Reduction: This reaction is less common but can occur under specific conditions.

Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated disinfection by-products .

Applications De Recherche Scientifique

Chemistry: Iopromide-d3 is used as an internal reference in NMR spectroscopy due to its stable deuterium isotope, which provides accurate quantitative data .

Biology and Medicine: In medical imaging, this compound serves as a contrast agent, enhancing the visibility of blood vessels and soft tissues during X-ray examinations. It is particularly useful in angiography, urography, and computed tomography .

Industry: The compound is also used in the study of drug metabolism, pharmacokinetics, and drug excretion, providing valuable insights into the behavior of iopromide in biological systems .

Comparaison Avec Des Composés Similaires

- Diatrizoate

- Iohexol

- Iomeprol

- Iopamidol

Comparison: Iopromide-d3 is unique due to its deuterium isotope, which enhances its utility in NMR spectroscopy. Compared to other iodinated contrast media, this compound exhibits low osmolality and viscosity, making it safer and more effective for intravascular use .

Propriétés

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIEPBNLOQYER-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675979 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189947-73-6 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)

![(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione](/img/structure/B564775.png)

![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)